molecular formula C28H29N3O2 B2645468 1-benzyl-4-(1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 847396-62-7

1-benzyl-4-(1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Cat. No.: B2645468
CAS No.: 847396-62-7
M. Wt: 439.559
InChI Key: VJMXICPCJMERFH-UHFFFAOYSA-N
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Description

1-Benzyl-4-(1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a complex organic compound that features a unique structure combining a pyrrolidinone ring, a benzimidazole moiety, and a tolyloxypropyl group

Preparation Methods

The synthesis of 1-benzyl-4-(1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Introduction of the pyrrolidinone ring: This step involves the cyclization of an appropriate amine with a carbonyl compound.

    Attachment of the tolyloxypropyl group: This can be done through an etherification reaction using m-tolyl alcohol and a suitable alkylating agent.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-Benzyl-4-(1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or tolyloxypropyl groups, leading to the formation of various derivatives.

    Coupling Reactions: The benzimidazole moiety can participate in coupling reactions such as Suzuki-Miyaura coupling, forming complex biaryl structures.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and catalysts (e.g., palladium for coupling reactions). Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Benzyl-4-(1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one has a wide range of applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Material Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-benzyl-4-(1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The pyrrolidinone ring may enhance the compound’s binding affinity and specificity. The tolyloxypropyl group can influence the compound’s solubility and bioavailability, affecting its overall pharmacokinetic profile.

Comparison with Similar Compounds

Similar compounds to 1-benzyl-4-(1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one include:

    Benzimidazole derivatives: These compounds share the benzimidazole core and are known for their diverse biological activities.

    Pyrrolidinone derivatives: Compounds with a pyrrolidinone ring are studied for their potential therapeutic applications.

    Tolyl ether derivatives: These compounds contain the tolyloxy group and are explored for their chemical reactivity and biological properties.

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

1-benzyl-4-[1-[3-(3-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O2/c1-21-9-7-12-24(17-21)33-16-8-15-31-26-14-6-5-13-25(26)29-28(31)23-18-27(32)30(20-23)19-22-10-3-2-4-11-22/h2-7,9-14,17,23H,8,15-16,18-20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJMXICPCJMERFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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